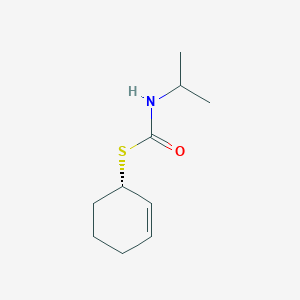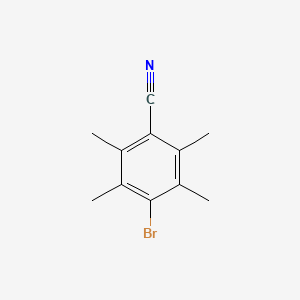
4-Bromo-2,3,5,6-tetramethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C11H12BrN It is a derivative of benzonitrile, where the benzene ring is substituted with four methyl groups and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetramethylbenzonitrile typically involves the bromination of 2,3,5,6-tetramethylbenzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions
4-Bromo-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 4-methoxy-2,3,5,6-tetramethylbenzonitrile.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
科学的研究の応用
4-Bromo-2,3,5,6-tetramethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2,3,5,6-tetramethylbenzonitrile depends on its interaction with specific molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
4-Bromobenzonitrile: Lacks the four methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-3-methylbenzonitrile: Has only one methyl group, resulting in different electronic and steric properties.
Uniqueness
4-Bromo-2,3,5,6-tetramethylbenzonitrile is unique due to its multiple methyl substitutions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance and electronic effects are crucial .
特性
CAS番号 |
188984-14-7 |
|---|---|
分子式 |
C11H12BrN |
分子量 |
238.12 g/mol |
IUPAC名 |
4-bromo-2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H12BrN/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h1-4H3 |
InChIキー |
WAMADLQGDGJCLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C#N)C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
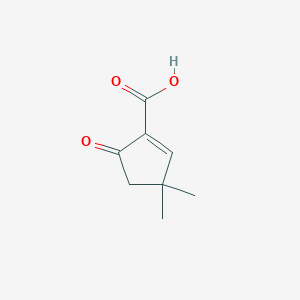
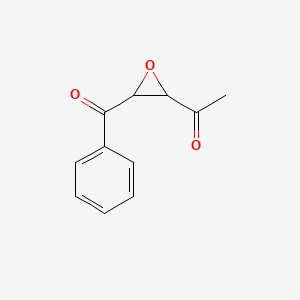



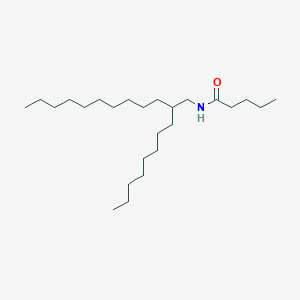
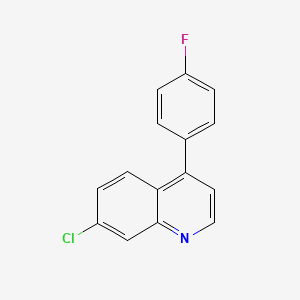



![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
